molecular formula C15H9FN2O2 B2880270 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid CAS No. 588693-13-4

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid

Cat. No.: B2880270
CAS No.: 588693-13-4
M. Wt: 268.247
InChI Key: NLSLIMNBBWCZJB-UHFFFAOYSA-N
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Description

6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H9FN2O2 and its molecular weight is 268.247. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Broad-Spectrum Antibacterial Activities : A study on fluorinated compounds related to nalidixic acid, including derivatives of quinoline-4-carboxylic acid, demonstrated high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria, surpassing the efficacy of unfluorinated compounds and showing superior activities in comparison with some existing antibacterial agents (Stefancich et al., 1985).

  • Amino Acid Prodrugs for Enhanced Solubility : Research into amino acid prodrugs of quinoline derivatives has shown that these compounds, while less active in vitro, can achieve equal or increased efficacy in vivo due to improved solubility, offering potential for more effective antibacterial treatments (Sánchez et al., 1992).

Antifungal and Amylolytic Agents

  • Antifungal Activity : Novel syntheses of fluorine-bearing quinoline-4-carboxylic acids have been achieved, with compounds exhibiting moderate to high activity against Aspergillus fungi, demonstrating potential applications as antifungal or amylolytic agents (Makki et al., 2012).

Agrochemical Research

  • Potential Agrochemical Ingredients : The synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, derived from quinoline derivatives, has been explored for the development of ingredients with strong potential for agrochemical research, highlighting the versatility of quinoline-4-carboxylic acid derivatives in creating highly functionalized compounds for agricultural applications (Aribi et al., 2018).

Anticancer Research

  • Cytotoxic Activity and DNA Fragmentation : Research on amino and fluoro-substituted quinoline-4-carboxylic acid derivatives has shown significant anticancer activity, particularly against carcinoma cell lines, with certain compounds exhibiting excellent DNA fragmentation patterns indicative of apoptosis. This suggests potential applications in the development of new anticancer agents (Bhatt et al., 2015).

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .

Mode of Action

The compound interacts with the ATPase domain of hTopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of hTopoIIα affects the DNA replication pathway. When the enzyme’s function is disrupted, DNA strands cannot separate properly for replication. This leads to DNA damage, triggering apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight of 26824 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The compound’s action results in significant anticancer activity. It has been found to be more potent than doxorubicin, a commonly used chemotherapy drug, against various carcinoma cell lines . The compound induces apoptosis, leading to cell death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s synthesis involves reactions in absolute ethanol media , suggesting that its stability and reactivity may be influenced by the solvent environment

Properties

IUPAC Name

6-fluoro-2-pyridin-3-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSLIMNBBWCZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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